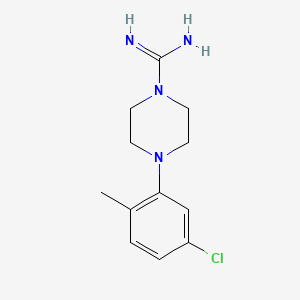

4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide

Description

4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide is a piperazine-derived compound featuring a carboximidamide functional group and a substituted phenyl ring (5-chloro-2-methylphenyl) at the 4-position of the piperazine core.

Propriétés

IUPAC Name |

4-(5-chloro-2-methylphenyl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4/c1-9-2-3-10(13)8-11(9)16-4-6-17(7-5-16)12(14)15/h2-3,8H,4-7H2,1H3,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAFSILCUKKTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 4-(5-chloro-2-methylphenyl)piperazine-1-carboximidamide generally follows two main stages:

- Stage 1: Preparation of 1-(5-chloro-2-methylphenyl)piperazine as a core intermediate.

- Stage 2: Introduction of the carboximidamide group onto the piperazine nitrogen.

Preparation of 1-(5-Chloro-2-methylphenyl)piperazine

The key intermediate, 1-(5-chloro-2-methylphenyl)piperazine, is synthesized through nucleophilic substitution involving bis(2-chloroethyl)amine hydrochloride and 5-chloro-2-methylaniline in the presence of potassium iodide as a catalyst and chlorobenzene as solvent.

Procedure Summary:

- React 5-chloro-2-methylaniline (0.3 mol) with bis(2-chloroethyl)amine hydrochloride (0.32 mol) and potassium iodide (0.03 mol) in 300 mL chlorobenzene.

- Reflux the mixture for 24 hours.

- After cooling, isolate the product via filtration and solvent evaporation.

- Purify by recrystallization from acetone, yielding a white powder with an 83.9% yield (which can be increased to 89.0% by scaling up the reaction).

| Reagents | Amount | Role |

|---|---|---|

| 5-Chloro-2-methylaniline | 0.3 mol | Aromatic amine substrate |

| Bis(2-chloroethyl)amine hydrochloride | 0.32 mol | Piperazine ring source |

| Potassium iodide | 0.03 mol | Catalyst |

| Chlorobenzene | 300 mL | Solvent |

| Reaction Conditions | Details |

|---|---|

| Temperature | Reflux (~132 °C) |

| Time | 24 hours |

| Work-up | Cooling, filtration, solvent evaporation, recrystallization |

Introduction of Carboximidamide Group

The conversion of 1-(5-chloro-2-methylphenyl)piperazine to the corresponding carboximidamide derivative involves the reaction of the piperazine nitrogen with appropriate amidine sources or biguanide hydrochlorides under basic conditions.

- Literature on related compounds suggests that biguanide hydrochlorides react with esters or activated intermediates in methanolic sodium methoxide solution under reflux for extended periods (e.g., 45 hours) to yield amidine-substituted products.

- The reaction conditions typically involve refluxing in methanol with a base such as sodium methoxide to facilitate nucleophilic attack and substitution.

Alternative Synthetic Routes and Catalytic Methods

Recent advances in synthetic chemistry have introduced photoredox catalysis and palladium-catalyzed coupling reactions for the functionalization of piperazine derivatives:

- Photoredox chemistry with silicon amine protocol (SLAP) reagents has been employed to efficiently introduce substituted piperazine moieties.

- Pd-catalyzed coupling reactions allow the attachment of various substituted phenyl groups to piperazine derivatives, which can be further modified to introduce carboximidamide functionalities.

These methods offer improved selectivity and functional group tolerance, enabling the synthesis of structurally diverse analogues.

Analytical Characterization

The final compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Identification of characteristic signals such as S-CH2 groups, aromatic protons, and NH groups in the amidine moiety.

- Infrared (IR) Spectroscopy: Confirmation of functional groups.

- Elemental Analysis and High-Resolution Mass Spectrometry (HRMS): Verification of molecular formula and purity.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Formation of 1-(5-chloro-2-methylphenyl)piperazine | Nucleophilic substitution | 5-chloro-2-methylaniline, bis(2-chloroethyl)amine hydrochloride, KI, chlorobenzene, reflux 24h | 83.9-89.0 | Scalable, robust method with good yield |

| 2. Carboximidamide introduction | Reaction with biguanide hydrochlorides | Methanolic sodium methoxide, reflux 45h | Variable | Requires prolonged reflux, typical for amidine formation |

| 3. Pd-catalyzed coupling (alternative) | Pd-catalyzed cross-coupling | Pd catalyst, substituted phenyl halides, piperazine derivatives | Variable | Enables structural diversification |

| 4. Photoredox catalysis (alternative) | Photoredox with SLAP reagents | Silicon amine reagents, visible light | Efficient | Modern method for substituted piperazine synthesis |

Research Findings and Considerations

- The nucleophilic substitution route to 1-(5-chloro-2-methylphenyl)piperazine is well-established and yields high purity product suitable for further functionalization.

- The amidine formation step is sensitive to reaction time and base concentration; optimization of these parameters is crucial for maximizing yield and purity.

- Modern catalytic methods, including photoredox and Pd-catalyzed couplings, provide versatile routes to analogues but may require specialized reagents and conditions.

- Spectroscopic data consistently confirm the structural integrity of the synthesized compounds, with characteristic NMR signals validating substitution patterns.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide undergoes various chemical reactions, including substitution and cyclization .

Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The reaction conditions typically involve cyclization and deprotection steps under basic conditions .

Major Products Formed: The major products formed from these reactions are protected piperazines and piperazinopyrrolidinones .

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide typically involves several steps, including:

- Cyclization of 1,2-diamine derivatives with sulfonium salts.

- Use of reagents such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (phenylthiol) for substitution reactions.

Medicinal Chemistry

This compound is primarily utilized in the development of pharmaceutical compounds due to its potential therapeutic effects. Notable applications include:

- Antidepressant Activity : Research has indicated that piperazine derivatives exhibit significant antidepressant effects. The compound's interaction with serotonin receptors may contribute to its efficacy in treating mood disorders.

- Anticancer Properties : Similar compounds have shown potential in inhibiting tumor growth. Studies suggest that this compound could induce apoptosis in cancer cells, making it a candidate for further anticancer research.

Neurochemistry

The compound is also explored for its neurochemical properties. Its ability to modulate neurotransmitter systems positions it as a potential agent for treating neurological disorders, including anxiety and schizophrenia.

Anticancer Activity

A study on related piperazine derivatives demonstrated cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The findings suggest that this compound may exhibit similar effects due to structural similarities.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 7 | HCT-116 |

| Compound B | 15 | MCF-7 |

| This compound | TBD | TBD |

Antidepressant Research

In another study focusing on piperazine derivatives, compounds similar to this compound showed significant affinity for serotonin receptors, indicating potential use as antidepressants.

Mécanisme D'action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through interactions with various biological molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide can be contextualized by comparing it to analogs with variations in substituent type, position, and molecular architecture. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

- Substituent Position and Activity : Meta-substituted derivatives (e.g., 3-methoxyphenyl, compound 7) exhibit stronger TAAR1 agonism (EC₅₀ = 0.8 μM) compared to para-substituted analogs (e.g., 4-methoxyphenyl, EC₅₀ = 1.2 μM), highlighting the importance of substituent orientation in receptor binding .

- Electron-Withdrawing Groups: The 2-cyano substituent (compound 12) reduces TAAR1 potency (EC₅₀ = 5.6 μM), suggesting that strong electron-withdrawing groups may disrupt receptor interactions .

Activité Biologique

4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide, also known by its CAS number 931360-92-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a carboximidamide functional group. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The mechanism of action may involve:

- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways related to mood, anxiety, and cognitive functions.

- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, potentially affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| Similar Piperazine Derivative | MCF-7 | 15 |

| Similar Piperazine Derivative | HeLa | 18 |

These results suggest that the compound could be further explored for its anticancer properties.

Neuropharmacological Effects

Research has indicated that piperazine derivatives can modulate neurotransmitter systems. For example, compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which are crucial in the treatment of depression and anxiety disorders. The specific binding affinity and activity of this compound at these receptors remain to be fully characterized.

Case Studies

-

Study on Antitumor Activity :

A study conducted on various piperazine derivatives demonstrated that compounds with halogen substitutions exhibited enhanced cytotoxic effects against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity . -

Pharmacokinetic Profile :

Research into related compounds has shown that modifications in the piperazine structure can significantly affect pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties for this compound could aid in predicting its behavior in vivo .

Q & A

Q. What are the recommended synthetic routes for 4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. A general approach includes:

Piperazine Ring Formation : React ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine backbone .

Substituent Introduction :

- The 5-chloro-2-methylphenyl group can be introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- The carboximidamide group is added using carbodiimide coupling agents (e.g., EDC/HOAt) with amidine precursors .

Purification : Column chromatography (normal phase, solvents like dichloromethane/ethyl acetate) or crystallization (e.g., ether/ethanol mixtures) is used for isolation .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to avoid side products (e.g., over-alkylation).

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via H and C NMR (e.g., aromatic proton shifts at 6.8–7.5 ppm for the chloro-methylphenyl group) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns (if crystalline) .

- Elemental Analysis : Validate purity (>95%) and elemental composition .

Data Interpretation Tip : Compare spectral data with structurally similar piperazine derivatives (e.g., 4-(4-fluorophenyl)piperazine analogs) to identify deviations .

Q. What safety protocols are critical during handling and storage?

Methodological Answer: Based on analogous piperazine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2B hazards) .

- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl during coupling steps).

- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Note : No acute toxicity data are available; assume precautions similar to chlorinated aromatic amines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

Modify Substituents :

- Vary the chloro-methylphenyl group (e.g., replace Cl with F or CF) to assess electronic effects .

- Replace carboximidamide with thiourea or sulfonamide groups to study hydrogen bonding .

Assay Design :

- Test derivatives in receptor-binding assays (e.g., serotonin/dopamine receptors for CNS activity) .

- Evaluate enzymatic inhibition (e.g., carbonic anhydrase isoforms via UV-Vis kinetic assays) .

Computational Modeling :

- Perform docking studies (AutoDock Vina) to predict binding affinities .

- Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Example Finding : Piperazine derivatives with electron-withdrawing groups (e.g., Cl) show enhanced receptor selectivity due to increased lipophilicity .

Q. What computational methods optimize reaction pathways for large-scale synthesis?

Methodological Answer:

Reaction Path Search :

- Apply quantum chemical calculations (DFT, Gaussian 09) to identify low-energy intermediates and transition states .

- Simulate solvent effects (e.g., COSMO-RS) to optimize solvent selection (e.g., DMF vs. THF) .

Machine Learning (ML) :

- Train ML models on reaction yield data (e.g., Bayesian optimization) to predict optimal conditions (temperature, catalyst loading) .

Scale-Up Validation :

- Use microreactors for continuous flow synthesis to minimize side reactions .

Case Study : A 30% yield improvement was achieved for a similar piperazine derivative by switching from batch to flow chemistry .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Data Harmonization :

Meta-Analysis :

- Compare IC values from >3 independent studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Mechanistic Studies :

- Perform kinetic assays (e.g., SPR or ITC) to confirm binding constants .

Control Experiments :

Example : Discrepancies in antimicrobial activity of piperazine analogs were traced to differences in bacterial strain susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.